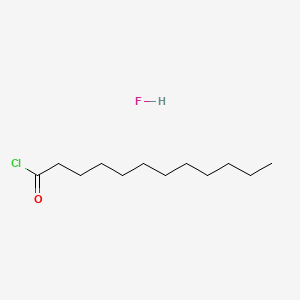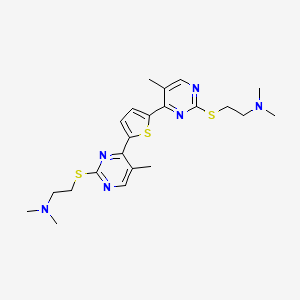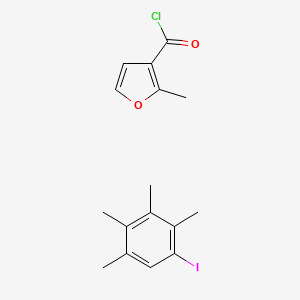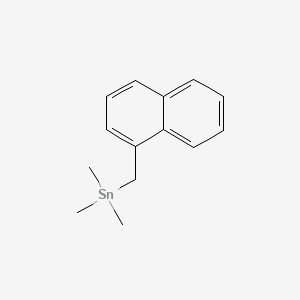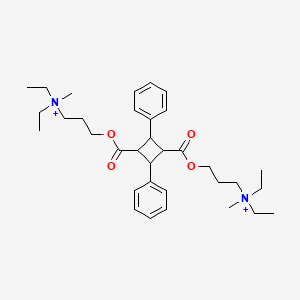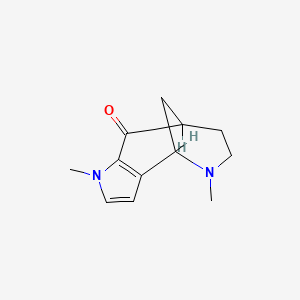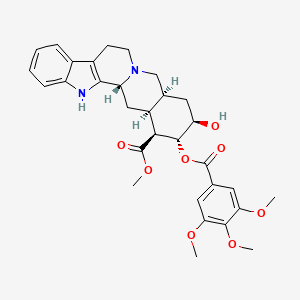
Isoraunescine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoraunescine is an alkaloid compound derived from the plant Rauwolfia canescens. It is closely related to another alkaloid, raunescine, and both have been studied for their pharmacological properties. This compound has been of interest due to its potential effects on the central nervous system, particularly its interactions with neurotransmitters such as serotonin and noradrenaline .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoraunescine typically involves the extraction of alkaloids from Rauwolfia canescens. The process includes several steps of purification and isolation to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction involve solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale production would require optimization of these processes to ensure high yield and purity. This might involve the use of advanced chromatographic techniques and automated extraction systems to handle large volumes of plant material.
化学反応の分析
Types of Reactions
Isoraunescine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in halogenated derivatives of this compound .
科学的研究の応用
Chemistry: As a model compound for studying alkaloid chemistry and developing new synthetic methods.
Biology: Investigating its effects on neurotransmitter systems and potential use as a research tool for studying brain function.
Medicine: Exploring its potential therapeutic effects, particularly in the treatment of neurological disorders such as depression and anxiety.
作用機序
Isoraunescine exerts its effects primarily through interactions with neurotransmitter systems in the brain. It has been shown to affect the levels of serotonin and noradrenaline, which are important for mood regulation and cognitive function. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may act as a modulator of neurotransmitter receptors and transporters .
類似化合物との比較
Isoraunescine is similar to other alkaloids derived from Rauwolfia species, such as:
Raunescine: Another alkaloid with similar pharmacological properties.
Reserpine: Known for its antihypertensive and antipsychotic effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound is unique in its specific interactions with serotonin and noradrenaline systems, making it a valuable compound for research into mood disorders and cognitive function .
特性
CAS番号 |
483-07-8 |
|---|---|
分子式 |
C31H36N2O8 |
分子量 |
564.6 g/mol |
IUPAC名 |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-18-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C31H36N2O8/c1-37-24-12-16(13-25(38-2)29(24)39-3)30(35)41-28-23(34)11-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28)31(36)40-4/h5-8,12-13,17,20,22-23,26,28,32,34H,9-11,14-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1 |
InChIキー |
ULKKVMYTACUXQA-UTYXIPFNSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O[C@H]2[C@@H](C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]2C(=O)OC)NC6=CC=CC=C56)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(CC3CN4CCC5=C(C4CC3C2C(=O)OC)NC6=CC=CC=C56)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


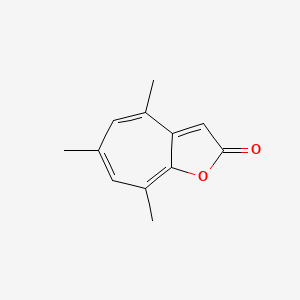
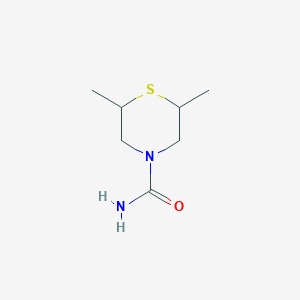
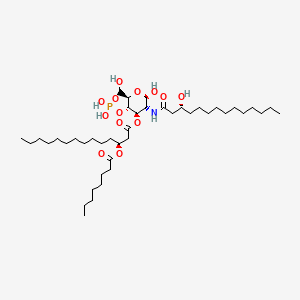
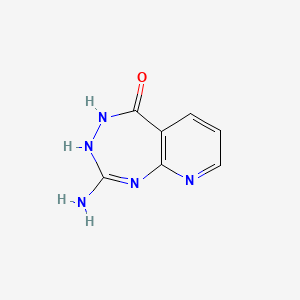
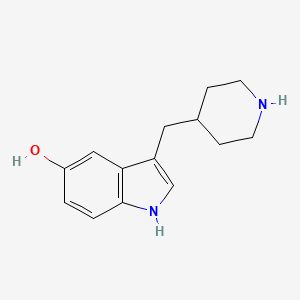

![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
